1H-Pentazole
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Overview
Description
1H-Pentazole is a fascinating compound belonging to the azole family, characterized by a five-membered ring composed entirely of nitrogen atoms. This unique structure makes it a highly energetic and potentially useful compound in various scientific fields. The pentazole skeleton is known for its ability to act as a nitrogen-donor ligand, which has significant implications in the preparation of multidimensional structures .
Preparation Methods
The synthesis of 1H-Pentazole is challenging due to its instability and high reactivity. Several methods have been developed to synthesize this compound:
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Synthetic Routes and Reaction Conditions
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Industrial Production Methods
- Industrial production of this compound is still in its nascent stages due to the compound’s instability. Current methods are primarily laboratory-based and involve careful control of reaction conditions to prevent decomposition .
Chemical Reactions Analysis
1H-Pentazole undergoes various chemical reactions, including:
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Types of Reactions
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitrogen oxides.
Reduction: Reduction reactions can yield different nitrogen-containing products.
Substitution: Substitution reactions often involve the replacement of one nitrogen atom with another functional group.
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Common Reagents and Conditions
- Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
- Reaction conditions typically involve low temperatures and inert atmospheres to prevent decomposition.
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Major Products
- Major products of these reactions include various nitrogen oxides, hydrazines, and substituted pentazoles.
Scientific Research Applications
1H-Pentazole has several applications in scientific research:
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Chemistry
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Biology and Medicine
- Research is ongoing to explore its potential as a nitrogen-donor ligand in biological systems, although its instability poses significant challenges.
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Industry
Mechanism of Action
The mechanism of action of 1H-Pentazole involves its decomposition into nitrogen gas, releasing a significant amount of energy. This process is facilitated by the breaking of nitrogen-nitrogen bonds within the pentazole ring. The molecular targets and pathways involved are primarily related to its high nitrogen content and the resulting energetic decomposition .
Comparison with Similar Compounds
1H-Pentazole can be compared with other nitrogen-rich compounds:
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Similar Compounds
Tetrazole: Another nitrogen-rich azole with a four-membered ring.
Triazole: Contains three nitrogen atoms in a five-membered ring.
Indazole: A fused bicyclic compound with nitrogen atoms in the ring system.
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Uniqueness
- This compound is unique due to its all-nitrogen ring, which imparts high energy and reactivity. This distinguishes it from other azoles that contain carbon atoms in their ring structures .
Properties
CAS No. |
289-19-0 |
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Molecular Formula |
HN5 |
Molecular Weight |
71.04 g/mol |
IUPAC Name |
1H-pentazole |
InChI |
InChI=1S/HN5/c1-2-4-5-3-1/h(H,1,2,3,4,5) |
InChI Key |
WUHLVXDDBHWHLQ-UHFFFAOYSA-N |
Canonical SMILES |
N1N=NN=N1 |
Origin of Product |
United States |
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